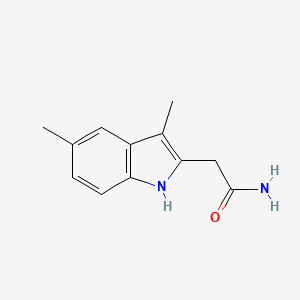

2-(3,5-dimethyl-1H-indol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(3,5-dimethyl-1H-indol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-7-3-4-10-9(5-7)8(2)11(14-10)6-12(13)15/h3-5,14H,6H2,1-2H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRGUDRQHSTLQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-indol-2-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Introduction of Methyl Groups: The methyl groups at positions 3 and 5 can be introduced through alkylation reactions using methyl iodide or similar reagents.

Acetamide Formation: The acetamide group can be introduced by reacting the indole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-indol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the nitrogen atom, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of halogenated or sulfonylated indole derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1H-indol-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-indol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Differences :

Anticonvulsant Activity

Compounds like N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]acetamide exhibit 100% protection in maximal electroshock (MES) tests, attributed to hydrophobic benzothiazole domains and hydrogen-bonding acetamide groups . By contrast, the indole-based 3,5-dimethylacetamide lacks direct activity data but may share similar mechanisms due to its planar aromatic system and hydrogen-bonding capacity .

Auxin Agonist Activity

Phenoxyacetamide derivatives (e.g., WH7) act as synthetic auxins, mimicking indole-3-acetic acid (IAA). The indole core in 2-(3,5-dimethyl-1H-indol-2-yl)acetamide could theoretically interact with auxin-binding proteins, though methyl substitutions may reduce polarity and alter binding compared to IAA .

Antimicrobial/Anticancer Potential

Benzothiazole-acetamides with trifluoromethyl groups (e.g., EP3348550A1 derivatives) show promise in oncology, likely due to enhanced metabolic stability from fluorine substituents . The 3,5-dimethylindole analog may exhibit comparable stability but requires empirical validation.

Physicochemical Properties

Key Insights :

- The 3,5-dimethyl groups increase LogP compared to unsubstituted indoles, enhancing membrane permeability but reducing aqueous solubility.

- Trifluoromethyl groups in benzothiazole analogs further elevate LogP, favoring blood-brain barrier penetration .

Biological Activity

2-(3,5-dimethyl-1H-indol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antihyperglycemic, antioxidant, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Synthesis

The compound features an indole moiety substituted with a dimethyl group at positions 3 and 5, linked to an acetamide functional group. This structure is pivotal for its biological activity. The synthesis typically involves the coupling of indole derivatives with acetamides under controlled conditions.

Antihyperglycemic Activity

Recent studies have demonstrated that derivatives of 2-(1H-indol-3-yl)-N-phenylacetamide exhibit notable inhibition of the α-amylase enzyme, which is crucial in carbohydrate digestion. The most active compound in this series showed an IC50 value of 1.09 ± 0.11 μM, indicating strong potential as an antihyperglycemic agent. The mechanism involves binding interactions with the enzyme's active site, confirmed through in silico studies .

Table 1: Inhibition of α-Amylase by Indole Derivatives

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound 15 | 1.09 ± 0.11 | Active site binding |

| Acarbose | 0.92 ± 0.4 | Standard inhibitor |

Antioxidant Activity

In addition to its antihyperglycemic effects, the compound also exhibits antioxidant properties. The radical scavenging activities were evaluated using DPPH and ABTS assays, with IC50 values ranging from 0.35 ± 0.1 to 2.19 ± 0.08 μM for ABTS and from 0.81 ± 0.25 to 2.75 ± 0.03 μM for DPPH . These findings suggest that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications.

Table 2: Antioxidant Activity of Indole Derivatives

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |

|---|---|---|

| Compound 15 | 0.81 ± 0.25 | 0.35 ± 0.1 |

| Other Compounds | Varies | Varies |

Anticancer Activity

The anticancer potential of indole derivatives has been explored extensively. Notably, compounds similar to this compound have shown activity against various cancer cell lines, including lung and colorectal cancers . The cytotoxicity was assessed using the MTT assay, revealing significant reductions in cell viability for specific derivatives.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| Compound X | A549 (Lung) | 66 |

| Compound Y | HT29 (Colon) | <50 |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Enzyme Inhibition : The inhibition of α-amylase leads to decreased glucose absorption, which is beneficial in managing diabetes.

- Radical Scavenging : The ability to scavenge free radicals contributes to reduced oxidative stress, which is implicated in various diseases.

- Cytotoxicity : Induction of apoptosis in cancer cells through various signaling pathways has been observed, suggesting a potential therapeutic role in oncology.

Case Studies

Several case studies have illustrated the efficacy of indole derivatives in clinical settings:

- Diabetes Management : A study involving diabetic rats treated with indole derivatives showed significant reductions in blood glucose levels compared to controls.

- Cancer Treatment : In vitro studies on human cancer cell lines demonstrated that specific indole derivatives could reduce tumor growth effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.